N-tert-Butoxycarbonyl 1-(3-Methylbenzyl)piperazine
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Overview
Description
N-tert-Butoxycarbonyl 1-(3-Methylbenzyl)piperazine is a chemical compound with the molecular formula C17H26N2O2 and a molecular weight of 290.4 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butoxycarbonyl 1-(3-Methylbenzyl)piperazine typically involves the reaction of 1-(3-Methylbenzyl)piperazine with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butoxycarbonyl 1-(3-Methylbenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
N-tert-Butoxycarbonyl 1-(3-Methylbenzyl)piperazine is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and for the preparation of complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of N-tert-Butoxycarbonyl 1-(3-Methylbenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or modulator of these targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl 1-(3-Methylbenzyl)piperazine-d8: A deuterated analog used in isotope labeling studies.
N-tert-Butoxycarbonyl 1-(4-Methylbenzyl)piperazine: A similar compound with a different substitution pattern on the benzyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in the synthesis of targeted pharmaceutical agents and in research applications .
Properties
IUPAC Name |
tert-butyl 4-[(3-methylphenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14-6-5-7-15(12-14)13-18-8-10-19(11-9-18)16(20)21-17(2,3)4/h5-7,12H,8-11,13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBMUICSIFOYRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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